Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
CAS No.: 19673-12-2
Cat. No.: VC21262415
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19673-12-2 |
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Molecular Formula | C16H21NO3 |
Molecular Weight | 275.34 g/mol |
IUPAC Name | ethyl 1-benzyl-5-oxoazepane-4-carboxylate |
Standard InChI | InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Standard InChI Key | YYCFGTMTPVIMLW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 |
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a chemical compound belonging to the class of azepane carboxylates. It features a seven-membered ring containing a nitrogen atom, a ketone group at the fifth position, and an ethyl ester group at the fourth position. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate typically involves the reaction of benzylamine with ethyl 4-oxopentanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions are crucial for forming the azepane ring effectively.
Chemical Reactions
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:
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Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
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Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
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Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions, often requiring catalysts like palladium on carbon.
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids |
Reduction | Sodium borohydride | Alcohols |
Substitution | Palladium on carbon | Substituted azepane derivatives |
Biological Activity
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of their activities.
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Antimicrobial Activity: Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
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Anticancer Activity: In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells.
Biological Activity | Description |
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Antimicrobial Activity | Effective against various bacterial strains |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Research Applications
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate has a wide range of applications in scientific research:
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Chemistry: Used as a building block for the synthesis of more complex molecules.
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Biology: Investigated for its potential biological activities.
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Medicine: Explored for its potential therapeutic effects in various diseases.
Application Area | Description |
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Chemistry | Building block for complex molecules |
Biology | Investigated for biological activities |
Medicine | Potential therapeutic effects |
Comparison with Similar Compounds
Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is distinguished by its specific structural configuration, which imparts unique chemical and biological properties compared to other similar compounds.
Compound Name | CAS Number | Similarity Description |
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Ethyl 1-Cbz-5-oxoazepane-4-carboxylate | 31696-09-0 | Contains a carbamate protecting group affecting reactivity |
1-Benzyl 4-ethyl-5-oxoazepane-1,4-dicarboxylate | 31696-09-0 | Features additional carboxylic functionalities |
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